molecular formula C20H36ClN B1143423 METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE CAS No. 1399-80-0

METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE

Cat. No.: B1143423
CAS No.: 1399-80-0
M. Wt: 325.95954
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Description

Chemical Structure and Classification

Nomenclature and Taxonomic Position within Quaternary Ammonium Compounds

Methyldodecylbenzyl trimethyl ammonium chloride occupies a specific taxonomic position within the broader classification of quaternary ammonium compounds. According to the systematic nomenclature established by chemical databases, this compound belongs to the quaternary ammonium cation family, which are characterized as positively-charged polyatomic ions of the structure [NR₄]⁺, where R represents various alkyl, aryl, or organyl groups. The compound's formal chemical designation places it within the cationic surfactant category, specifically as an organic salt classified as a quaternary ammonium compound.

The United States Environmental Protection Agency classification system categorizes quaternary ammonium compounds into distinct groups based on their structural characteristics. This compound falls within Group II quaternary ammonium compounds, which are characterized as "alkyl dimethyl benzyl ammonium chloride" compounds. This classification is distinguished by the presence of benzyl groups attached to the central nitrogen atom, differentiating it from Group I quaternary ammonium compounds that feature straight-chain alkyl attachments.

The compound's taxonomic relationship extends to its broader family connections within benzalkonium chloride derivatives. Benzalkonium chloride compounds, also known as alkyldimethylbenzylammonium chloride, represent a type of cationic surfactant that encompasses various even-numbered alkyl chain lengths. Within this family structure, this compound represents a specific variant characterized by its distinct methyl and dodecyl substituent configuration.

Molecular Structure and Formula

The molecular structure of this compound is defined by the chemical formula C₂₃H₄₂ClN, corresponding to a molecular weight of 368.04 grams per mole. This molecular composition reflects the compound's complex structural architecture, incorporating multiple functional groups that contribute to its distinctive physicochemical properties and biological activity profiles.

The structural formula demonstrates the presence of twenty-three carbon atoms, forty-two hydrogen atoms, one nitrogen atom, and one chlorine atom arranged in a specific three-dimensional configuration. The nitrogen atom serves as the central coordination point for the quaternary ammonium structure, forming covalent bonds with four distinct substituent groups while maintaining a permanent positive charge independent of solution pH conditions.

Computational analysis of the molecular geometry reveals specific stereochemical characteristics that influence the compound's behavior in various chemical environments. The molecular weight of 368.0 grams per mole places this compound within the medium molecular weight range for quaternary ammonium surfactants, contributing to its intermediate hydrophobic-hydrophilic balance and surface activity properties.

Property Value Reference
Molecular Formula C₂₃H₄₂ClN
Molecular Weight 368.04 g/mol
Heavy Atom Count 25
Rotatable Bond Count 14
Formal Charge 0
Covalently Bonded Units 2

Structural Components Analysis

Quaternary Ammonium Center (Cationic Region)

The quaternary ammonium center represents the fundamental structural feature that defines the compound's chemical classification and functional properties. This central nitrogen atom maintains a tetrahedral coordination geometry, forming four covalent bonds with distinct organic substituents while carrying a permanent positive charge. The quaternary ammonium configuration distinguishes this compound from primary, secondary, or tertiary ammonium cations by its permanent charge independence from solution pH conditions.

The cationic nature of the quaternary ammonium center contributes significantly to the compound's surfactant properties and biological activity mechanisms. The positive charge localization at the nitrogen center creates an electrostatic interaction potential with negatively charged surfaces and biological membranes, facilitating the compound's antimicrobial and surface-active properties. This permanent cationic character enables the formation of stable salt structures with anionic counterions, as exemplified by the chloride association in this particular compound.

The quaternary ammonium center's stability against nucleophilic attack and resistance to degradation under normal conditions contributes to the compound's chemical resilience. Studies indicate that quaternary ammonium cations remain unreactive toward strong electrophiles, oxidants, and acids, with demonstrated stability even under elevated temperature conditions. This structural stability enhances the compound's practical utility across diverse application environments.

Benzyl Group Functionality

The benzyl group functionality within this compound provides distinctive structural characteristics that influence both the compound's physical properties and biological activity profiles. The benzyl substituent consists of a phenyl ring (C₆H₅) connected to a methylene bridge (-CH₂-) that attaches directly to the central nitrogen atom. This aromatic component introduces π-electron density and hydrophobic character to the molecular structure.

The presence of the benzyl group contributes to the compound's classification within the benzalkonium chloride family, where the benzyl functionality serves as a defining structural feature. The aromatic ring system provides additional molecular rigidity compared to purely aliphatic substituents, influencing the compound's conformational flexibility and intermolecular interaction patterns. The benzyl group's planar aromatic structure enables π-π stacking interactions with other aromatic systems, potentially affecting the compound's aggregation behavior and membrane interaction mechanisms.

Research indicates that benzyl-containing quaternary ammonium compounds demonstrate enhanced antimicrobial activity compared to their purely aliphatic counterparts, suggesting that the benzyl group contributes to biological activity through specific molecular recognition or membrane disruption mechanisms. The aromatic character of the benzyl group also influences the compound's solubility characteristics and phase transfer properties, contributing to its effectiveness as a surfactant and phase transfer agent.

Dodecyl (C12) Hydrophobic Chain Characteristics

The dodecyl substituent represents a twelve-carbon straight-chain alkyl group that provides the primary hydrophobic component of the molecular structure. This linear hydrocarbon chain (CH₃(CH₂)₁₁-) contributes significantly to the compound's surfactant properties by creating a distinct hydrophobic region that interacts favorably with lipid phases and nonpolar solvents. The dodecyl chain length places this compound within the optimal range for cationic surfactant activity, providing sufficient hydrophobic character without excessive molecular weight.

The twelve-carbon chain length represents a critical structural parameter that influences the compound's critical micelle concentration, surface tension reduction capabilities, and membrane interaction properties. Research on alkyl chain length effects in quaternary ammonium compounds indicates that C₁₂ chains provide an optimal balance between hydrophobic interaction strength and molecular flexibility. The dodecyl group's conformational flexibility allows for adaptive molecular arrangements in different chemical environments, contributing to the compound's versatility across various applications.

The linear alkyl structure of the dodecyl chain enables efficient packing in organized molecular assemblies such as micelles and bilayers. This structural characteristic contributes to the compound's effectiveness in disrupting biological membranes through lipid bilayer insertion and destabilization mechanisms. The hydrophobic chain also influences the compound's solubility characteristics, creating amphiphilic properties that enable function as both surfactant and phase transfer agent.

Methyl Groups Configuration

The methyl group configuration in this compound involves multiple methyl substituents attached to the central nitrogen atom, contributing to the compound's overall structural architecture and functional properties. The presence of methyl groups (CH₃) provides compact, non-polarizable substituents that influence the quaternary ammonium center's steric environment and electronic properties. These small alkyl groups contribute to the molecular volume without significantly affecting the compound's hydrophobic-hydrophilic balance.

The methyl substituents serve to complete the tetrahedral coordination around the central nitrogen atom while maintaining minimal steric hindrance that could interfere with the compound's biological activity or chemical reactivity. The symmetric arrangement of methyl groups around the nitrogen center contributes to the molecular stability and influences the compound's rotational dynamics and conformational preferences. The electron-donating character of methyl groups slightly increases the electron density at the nitrogen center, potentially affecting the compound's electrostatic interaction patterns.

The methyl group configuration also influences the compound's synthetic accessibility and commercial production feasibility. Quaternary ammonium compounds with methyl substituents are typically prepared through methylation reactions using methyl chloride, representing a cost-effective and scalable synthetic approach. The presence of multiple methyl groups creates a characteristic branching pattern that affects the compound's packing efficiency and intermolecular interaction geometry.

Chloride Counterion Role

The chloride counterion serves a fundamental role in maintaining the overall electrical neutrality of the this compound salt structure. The chloride anion (Cl⁻) carries a negative charge that balances the positive charge of the quaternary ammonium cation, creating a stable ionic compound with neutral overall charge. The chloride ion's relatively small size and high charge density contribute to strong electrostatic interactions with the cationic center while maintaining good solubility characteristics in polar solvents.

The choice of chloride as the counterion influences several important physicochemical properties of the compound, including solubility, melting point, and hygroscopic behavior. Chloride salts of quaternary ammonium compounds typically demonstrate good water solubility and moderate thermal stability, making them suitable for diverse application requirements. The chloride counterion's mobility in solution contributes to the compound's ionic conductivity and electrochemical properties.

The chloride anion's chemical inertness under normal conditions ensures that the counterion does not interfere with the compound's primary functional activities. The weak coordinating ability of chloride prevents strong association with the quaternary ammonium center that could reduce the cationic charge availability for biological or chemical interactions. This balance between ionic association and dissociation enables optimal performance in applications requiring cationic activity while maintaining structural stability.

Structural Relationship to Benzalkonium Chloride Family

This compound exhibits significant structural relationships to the broader benzalkonium chloride family, sharing key structural motifs that define this important class of quaternary ammonium compounds. Benzalkonium chlorides, also known as alkyldimethylbenzylammonium chlorides, represent a mixture of alkylbenzyldimethylammonium chlorides characterized by various even-numbered alkyl chain lengths. The structural relationship is evidenced by the shared presence of benzyl functionality, quaternary ammonium centers, and chloride counterions.

The family relationship extends to similar physicochemical properties, including cationic surfactant behavior, antimicrobial activity, and phase transfer capabilities. Like other benzalkonium chloride family members, this compound demonstrates surfactant properties that enable dissolution of lipid phases and enhancement of drug penetration across biological barriers. The compound shares the characteristic ability to function as a mainstay of phase-transfer catalysis, representing an important technology in organic compound synthesis.

Comparative analysis with related family members reveals both similarities and distinctions in molecular architecture. While compounds such as dodecyldimethylbenzylammonium chloride (CAS 139-07-1) share the dodecyl and benzyl functionality, they differ in the specific arrangement of methyl substituents around the nitrogen center. The molecular formula C₂₁H₃₈ClN for dodecyldimethylbenzylammonium chloride versus C₂₃H₄₂ClN for this compound indicates structural variations that affect molecular weight and potentially influence biological activity profiles.

Compound Molecular Formula Molecular Weight CAS Number
This compound C₂₃H₄₂ClN 368.04 g/mol -
Dodecyldimethylbenzylammonium chloride C₂₁H₃₈ClN 339.99 g/mol 139-07-1
Benzyldimethyltetradecylammonium chloride C₂₃H₄₂ClN - 139-08-2

Isomeric Variations and Conformational Analysis

The structural complexity of this compound allows for potential isomeric variations and conformational diversity that influence the compound's physicochemical properties and biological activity profiles. The presence of multiple substituents around the central nitrogen atom creates possibilities for different spatial arrangements, although the quaternary ammonium center's tetrahedral geometry constrains the available conformational space. The dodecyl chain's flexibility contributes significantly to the compound's conformational diversity through rotational freedom around carbon-carbon bonds.

Conformational analysis reveals that the dodecyl chain can adopt multiple extended and folded configurations depending on the chemical environment and intermolecular interaction patterns. The rotatable bond count of fourteen indicates substantial conformational flexibility that enables adaptive molecular arrangements in different phases and at interfaces. This conformational adaptability contributes to the compound's effectiveness as a surfactant by allowing optimal orientation at air-water and oil-water interfaces.

The benzyl group's aromatic character introduces additional conformational considerations through restricted rotation around the carbon-nitrogen bond connecting the benzyl group to the quaternary ammonium center. The planar aromatic ring can adopt different orientations relative to the dodecyl chain and methyl substituents, creating distinct molecular conformations with potentially different interaction properties. These conformational variations may influence the compound's biological activity by affecting membrane insertion geometry and receptor binding affinity.

Properties

CAS No.

1399-80-0

Molecular Formula

C20H36ClN

Molecular Weight

325.95954

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldodecylbenzyl trimethyl ammonium chloride can be synthesized through the quaternization of dodecylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction is as follows:

C12H25C6H4CH2Cl+(CH3)3NC12H25C6H4CH2N(CH3)3Cl\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{CH}_2\text{N(CH}_3\text{)}_3\text{Cl} C12​H25​C6​H4​CH2​Cl+(CH3​)3​N→C12​H25​C6​H4​CH2​N(CH3​)3​Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyldodecylbenzyl trimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).

    Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its chloride ion with other anions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield methyldodecylbenzyl trimethyl ammonium hydroxide.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C23H42ClN
  • Molecular Weight : 368.04 g/mol
  • CAS Number : 1399-80-0

Chemistry

MTAC is primarily utilized as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields in various chemical processes.

Biology

In biological applications, MTAC exhibits antimicrobial properties , making it valuable in cell culture and molecular biology. It is used to maintain sterile conditions and prevent contamination in laboratory settings.

Medicine

MTAC finds utility in the formulation of disinfectants and antiseptics . Its effectiveness against a broad spectrum of microorganisms makes it suitable for clinical and healthcare environments.

Industry

In industrial applications, MTAC serves multiple roles:

  • Water Treatment : Used to eliminate pathogens in water systems.
  • Textile Processing : Acts as a surfactant to enhance dye uptake and fabric treatment.
  • Surfactant Formulations : Incorporated into products for its emulsifying and wetting properties.

Data Tables

Application AreaDescriptionKey Benefits
ChemistryPhase transfer catalystEnhances reaction efficiency
BiologyAntimicrobial agentPrevents contamination in cultures
MedicineDisinfectant formulationBroad-spectrum antimicrobial activity
IndustrySurfactant in formulationsImproves product performance

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of MTAC against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that MTAC significantly reduced bacterial counts within minutes of exposure, demonstrating its potential for use in healthcare settings .

Case Study 2: Textile Application

In textile processing, MTAC was evaluated for its role as a dyeing assistant. The study showed that fabrics treated with MTAC exhibited improved dye uptake and color fastness compared to untreated controls, highlighting its effectiveness in enhancing textile quality .

Case Study 3: Water Treatment

Research on MTAC's application in water treatment revealed its ability to effectively remove pathogens from contaminated water sources. The compound demonstrated high efficacy in reducing microbial load, making it a viable option for improving water safety .

Environmental Impact and Safety Considerations

While MTAC is effective in various applications, it is essential to consider its environmental impact. Studies indicate that quaternary ammonium compounds can be persistent in the environment, raising concerns about their ecological effects . Regulatory assessments are ongoing to evaluate the safety profiles of such compounds in consumer products .

Mechanism of Action

The antimicrobial action of methyldodecylbenzyl trimethyl ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Table 1: Surface-Active and Antimicrobial Properties

Compound CMC (mol/L) Surface Tension (mN/m) Antimicrobial Efficacy (vs. S. aureus)
This compound ~1 × 10⁻⁴ (estimated) 25–30 (estimated) High (broad-spectrum)
DDBAC 2.5 × 10⁻³ 34.5 Moderate-High
CTAB 9 × 10⁻⁴ 33.1 Moderate (limited by chain rigidity)
TDBAC 1.8 × 10⁻³ 31.2 High (C14 optimizes lipid disruption)

Notes:

  • Critical Micelle Concentration (CMC) : this compound likely has a lower CMC than DDBAC due to its branched structure, enhancing micelle formation .
  • Surface Tension : The benzyl group in this compound improves interfacial activity compared to linear QACs like CTAB .

Application-Specific Performance

Phase Transfer Catalysis

Alkyl trimethyl ammonium chlorides with C12–14 chains (e.g., CTAB) are effective in oxidation reactions, but this compound’s benzyl group may enhance solubility in organic phases, improving catalytic efficiency in dichlorocarbene reactions .

Antimicrobial Activity

  • This compound : Broad-spectrum efficacy due to synergistic effects of the benzyl and dodecyl groups .
  • HDBAC (C16) : Higher hydrophobicity increases potency but reduces solubility, limiting practical use .
  • DTAC (C12) : Lower toxicity but weaker antimicrobial activity compared to benzyl-containing QACs .

Toxicity and Environmental Impact

Compound Skin Irritation (Human) Environmental Persistence
This compound Severe (50 mg/2D MLD) Moderate (bioaccumulation risk)
DDBAC Moderate High (resistant to degradation)
CTAB Mild Low (readily biodegradable)

Regulatory Status : this compound faces restrictions in the EU due to toxicity concerns, while CTAB is more widely accepted .

Market Trends

  • Demand Drivers : this compound is favored in agrochemicals but challenged by organic farming trends .
  • Regional Preferences : East Asia dominates consumption due to industrial growth, whereas Europe shifts toward greener alternatives .

Biological Activity

Methyldodecylbenzyl trimethyl ammonium chloride (MDBTAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores the biological activity of MDBTAC, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

MDBTAC is characterized by its long hydrophobic dodecyl chain and a positively charged ammonium group, which contributes to its surfactant properties. The chemical structure is crucial for its interaction with biological membranes and its subsequent biological effects.

PropertyValue
Molecular FormulaC₁₅H₃₃NCl
Molecular Weight272.0 g/mol
SolubilitySoluble in water and organic solvents
pHNeutral to slightly basic

Antimicrobial Effects

MDBTAC exhibits significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis.

  • Study Findings : A study demonstrated that MDBTAC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/L depending on the organism .

Cytotoxicity

While MDBTAC shows promise as an antimicrobial agent, it also exhibits cytotoxic effects on human cells at higher concentrations.

  • Case Study : In vitro studies revealed that MDBTAC induced apoptosis in human lung fibroblasts at concentrations exceeding 10 mg/L, highlighting the need for careful dosage regulation in therapeutic applications .

Neurotoxicity

Research indicates that MDBTAC may have neurotoxic effects, particularly in aquatic organisms.

  • Research Findings : A study on salmon showed that exposure to MDBTAC affected olfactory responses, suggesting potential neurotoxic effects at concentrations above 100 µg/L . This raises concerns about environmental contamination and its impact on aquatic life.

Lipid Metabolism

MDBTAC plays a role in lipid metabolism, acting as a lipotropic agent that can influence fat deposition in liver tissues.

  • Mechanism : It has been shown to enhance the utilization of essential amino acids like methionine, thereby promoting better metabolic health in animal models .

Acute Toxicity

Acute toxicity studies have been conducted to assess the safety profile of MDBTAC.

  • Findings : In animal models, doses of up to 100 mg/kg did not result in significant organ toxicity; however, some behavioral changes such as tremors and altered gait were observed at higher doses .

Long-term Exposure Effects

Long-term exposure studies are critical for understanding the chronic effects of MDBTAC.

  • Results : A 13-week study showed no significant weight loss or organ damage in rats exposed to low doses (up to 50 mg/kg), indicating a relatively safe profile at these levels .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyldodecylbenzyl Trimethyl Ammonium Chloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves quaternization reactions between a benzyl halide (e.g., benzyl chloride) and a tertiary amine (e.g., methyldodecylamine). A common approach is reacting methyldodecylamine with benzyl chloride in a polar solvent (e.g., ethanol) under reflux conditions (60–80°C) for 12–24 hours. The product is purified via recrystallization or solvent extraction . Key parameters include stoichiometric ratios, solvent polarity, and reaction temperature, which influence yield and purity.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity by identifying characteristic peaks (e.g., benzyl protons at ~7.3 ppm, alkyl chain protons at 0.8–1.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns with UV detection (λ = 254 nm) .
  • ATR-FTIR Spectroscopy : Detects functional groups (e.g., C-N stretching at ~1480 cm1^{-1}, C-H bending in alkyl chains) .
  • Elemental Analysis : Validates C, H, N, and Cl content to confirm stoichiometry .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence its application in experimental systems?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, ethanol) due to its ionic nature; solubility decreases in nonpolar solvents .
  • Stability : Degrades under strong acidic/basic conditions (pH < 2 or > 10) via hydrolysis of the quaternary ammonium group. Thermal stability is moderate (decomposes above 200°C) .
  • Critical Micelle Concentration (CMC) : Determines surfactant efficacy; measured via conductivity or surface tension assays .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields while minimizing by-products?

  • Methodological Answer :

  • Solvent Optimization : Use aprotic solvents (e.g., acetonitrile) to reduce side reactions like hydrolysis.
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature Control : Lower temperatures (40–50°C) with extended reaction times (48 hours) minimize thermal degradation .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted amine) and adjust stoichiometry .

Q. What methodologies are recommended for resolving contradictions in reported data regarding the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate samples at specific pH (2–12) and temperatures (25–80°C), then quantify intact compound via HPLC .
  • Kinetic Modeling : Apply Arrhenius equations to predict degradation rates and validate with experimental data .
  • Multi-Method Validation : Cross-reference results from NMR (structural changes), TGA (thermal stability), and ion chromatography (chloride release) .

Q. In what ways does the alkyl chain length of quaternary ammonium compounds like this compound affect their efficacy in templating porous materials for adsorption applications?

  • Methodological Answer :

  • Micelle Templating : Longer alkyl chains (e.g., dodecyl vs. octadecyl) lower CMC, enabling formation of stable worm-like micelles. These templates direct the synthesis of mesoporous materials (e.g., MgAl-LDH) with tunable pore sizes .
  • Adsorption Performance : Chain length influences hydrophobicity and interactions with pollutants (e.g., sulfonated lignite). Evaluate via batch adsorption experiments and BET surface area analysis .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or surface modification processes?

  • Methodological Answer :

  • Surface Adsorption Analysis : Use quartz crystal microbalance (QCM) or AFM to study self-assembly on substrates.
  • Catalytic Activity : Investigate its role in stabilizing transition-metal complexes (e.g., chromium carbenes) for organic transformations. Monitor reaction kinetics via GC-MS .
  • Spectroscopic Probes : Employ XPS or IR to track changes in surface charge and binding modes during modification .

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